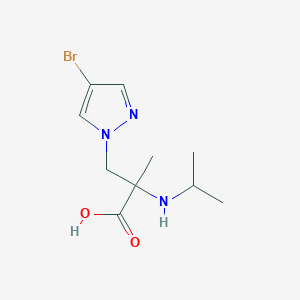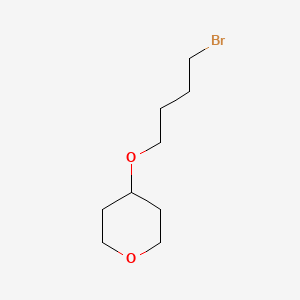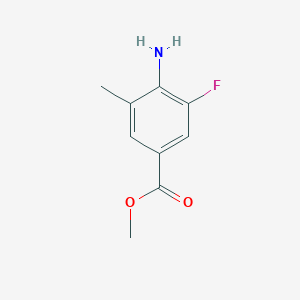![molecular formula C9H12N2 B13558825 6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B13558825.png)
6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by a fused ring structure that includes both pyridine and azepine rings. Its unique structure makes it a valuable scaffold for the development of novel pharmaceuticals and other chemical entities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of 1-(2-(3-azidopropyl)pyridin-3-yl)alkanones under Staudinger–aza-Wittig reaction conditions . This method includes multiple steps and allows for the preparation of gram quantities of the target compound.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for industrial applications.
化学反応の分析
Types of Reactions
6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyridoazepines, depending on the specific reagents and conditions used.
科学的研究の応用
6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel chemical entities.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound is used in the development of materials with specific chemical properties.
作用機序
The mechanism of action of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine involves its interaction with specific molecular targets. For instance, it has been studied as a scaffold for CCR2 antagonists, which are involved in various therapeutic areas such as chronic inflammatory diseases, diabetes, neuropathic pain, atherogenesis, and cancer . The compound’s structure allows it to bind to these receptors and inhibit their activity, thereby exerting its effects.
類似化合物との比較
Similar Compounds
- 8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
- 8-hydroxy-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde
Uniqueness
6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine is unique due to its specific ring structure and the ability to serve as a versatile scaffold for various chemical modifications. This makes it particularly valuable in the development of novel pharmaceuticals and other chemical entities.
特性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepine |
InChI |
InChI=1S/C9H12N2/c1-2-8-6-11-5-3-9(8)7-10-4-1/h3,5-6,10H,1-2,4,7H2 |
InChIキー |
PVHAJUVUESKYTD-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(CNC1)C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13558743.png)
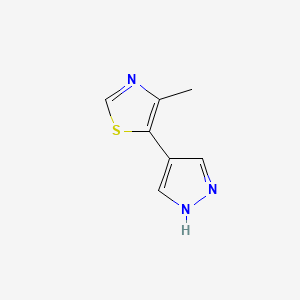
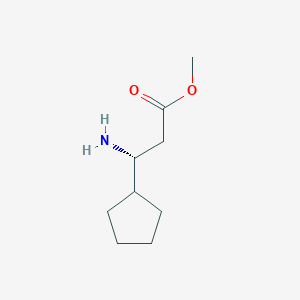
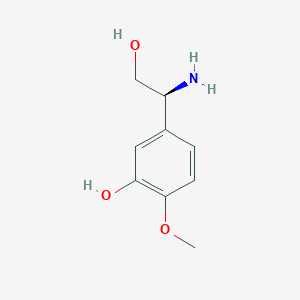
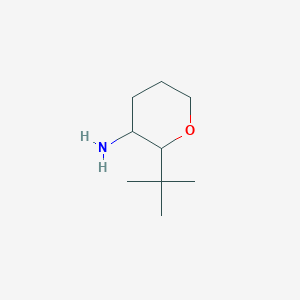
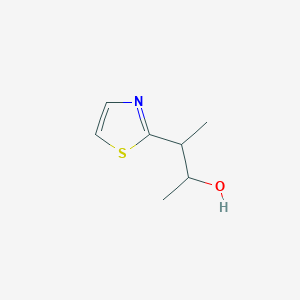
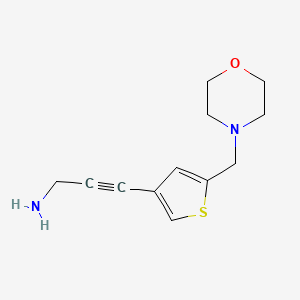
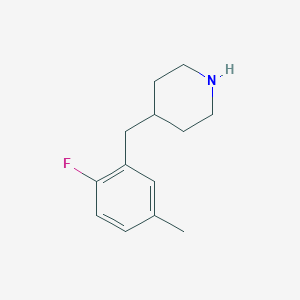
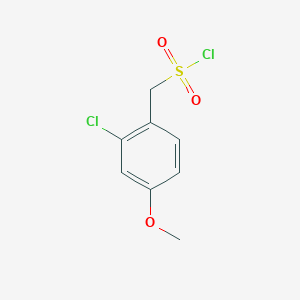
![2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride](/img/structure/B13558783.png)
![1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol](/img/structure/B13558790.png)
